molecular formula C9H17N3 B15204063 3-Butyl-5-isopropyl-1H-1,2,4-triazole

3-Butyl-5-isopropyl-1H-1,2,4-triazole

Cat. No.: B15204063
M. Wt: 167.25 g/mol
InChI Key: KEKKQVPRPUBQHM-UHFFFAOYSA-N
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Description

3-Butyl-5-isopropyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with butyl and isopropyl groups. Triazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5-isopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Butyl-5-isopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Butyl-5-isopropyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyl-5-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: 3-Butyl-5-isopropyl-1H-1,2,4-triazole is unique due to the presence of both butyl and isopropyl groups, which can enhance its biological activity and specificity. This dual substitution can lead to improved binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-butyl-3-propan-2-yl-1H-1,2,4-triazole

InChI

InChI=1S/C9H17N3/c1-4-5-6-8-10-9(7(2)3)12-11-8/h7H,4-6H2,1-3H3,(H,10,11,12)

InChI Key

KEKKQVPRPUBQHM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NN1)C(C)C

Origin of Product

United States

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